molecular formula C9H10ClNO2 B556555 4-Chloro-D-phenylalanine CAS No. 14091-08-8

4-Chloro-D-phenylalanine

Cat. No. B556555
CAS RN: 14091-08-8
M. Wt: 199.63 g/mol
InChI Key: NIGWMJHCCYYCSF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-DL-phenylalanine, also known as Fenclonine, PCPA, or CP-10188, is a selective and irreversible inhibitor of tryptophan hydroxylase, a rate-limiting enzyme in the biosynthesis of serotonin . It acts pharmacologically to deplete endogenous levels of serotonin . It is also an inhibitor of 5-hydroxytrytamine (5-HT) synthesis and can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .


Synthesis Analysis

4-Chloro-D-phenylalanine is applied in the synthesis and placental binding potencies of photosensitive analogues of luteinizing hormone-releasing hormone (LHRH) with agonistic and antagonistic structures .


Molecular Structure Analysis

The empirical formula of 4-Chloro-D-phenylalanine is C9H10ClNO2 . The molecular weight is 199.63 .


Chemical Reactions Analysis

4-Chloro-DL-phenylalanine (PCPA) depletes the serotonin levels in the brain by its inhibitory effect on tryptophan hydroxylase (TPH) .


Physical And Chemical Properties Analysis

4-Chloro-D-phenylalanine is a solid substance . It has a linear formula of ClC6H4CH2CH(NH2)CO2H .

Scientific Research Applications

  • Scientific Field: Neurobiology

    • Application : 4-Chloro-DL-phenylalanine (PCPA) is used as a tryptophan hydroxylase 1 (TPH1) inhibitor .
    • Method of Application : It is used to treat kras+ male zebrafish .
    • Results : The treatment with PCPA can reduce the expression of TPH1 .
  • Scientific Field: Sleep Research

    • Application : PCPA is used to induce insomnia in rat models .
    • Results : The results are not specified, but the goal of the experiment is to induce insomnia, suggesting that the treatment with PCPA affects sleep patterns .
  • Scientific Field: Developmental Biology

    • Application : PCPA is used to treat embryos to examine its effect on serotonin .
    • Results : The results are not specified, but the goal of the experiment is to examine the effect of PCPA on serotonin, suggesting that the treatment affects serotonin levels .
  • Scientific Field: Microbiology

    • Application : PCPA is used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
    • Results : The results are not specified, but the goal of the experiment is to select for transformants, suggesting that the treatment with PCPA affects plasmid selection .
  • Scientific Field: Entomology

    • Application : 4-Chloro-DL-phenylalanine is used to feed flies to explore the effect of serotonin .
    • Results : The results are not specified, but the goal of the experiment is to explore the effect of serotonin, suggesting that the treatment affects serotonin levels .
  • Scientific Field: Pharmaceutical Research

    • Application : Fluorinated phenylalanines, such as 4-Chloro-DL-phenylalanine, have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents and topography imaging of tumor ecosystems using PET .
    • Results : The results are not specified, but the goal of the experiment is to improve the biophysical and chemical properties of bioactives .

Safety And Hazards

4-Chloro-D-phenylalanine is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . It should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWMJHCCYYCSF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-D-phenylalanine

CAS RN

14091-08-8
Record name Fenclonine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENCLONINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS1JQ7MES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-D-phenylalanine
Reactant of Route 2
4-Chloro-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
4-Chloro-D-phenylalanine
Reactant of Route 4
4-Chloro-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-Chloro-D-phenylalanine
Reactant of Route 6
4-Chloro-D-phenylalanine

Citations

For This Compound
32
Citations
X Gong, E Su, P Wang, D Wei - Tetrahedron letters, 2011 - Elsevier
… Thus, as shown in the last column of Table 3, d-amino acids were finally obtained with ee >91%, 4-chloro-d-phenylalanine and 4-nitro-d-phenylalanine were obtained in enantiopure. …
Number of citations: 21 www.sciencedirect.com
CF Martinez-Farina, AW Robertson, H Yin… - Journal of natural …, 2015 - ACS Publications
… 4-amino-l-phenylalanine (▽); R 1 = R 2 = H and R 3 = Br for 4-bromo-d-phenylalanine (■) and 4-bromo-l-phenylalanine (●); R 1 = R 2 = H and R 3 = Cl for 4-chloro-d-phenylalanine (…
Number of citations: 27 pubs.acs.org
T Yano, J Pinski, G Halmos… - Proceedings of the …, 1994 - National Acad Sciences
Female athymic nude mice bearing xenografts of OV-1063 human epithelial ovarian cancer cell line were treated with potent luteinizing hormone (LH)-releasing hormone (LH-RH) …
Number of citations: 106 www.pnas.org
MJ O'Donnell, WD Bennett, S Wu - Journal of the American …, 1989 - ACS Publications
… (19.2g) with 4-chlorobenzyl bromide and catalyst 3b, followed by removal of racemic product [(±)-6] by a single recrystallization,18 and then deprotection gave 4chloro-D-phenylalanine (…
Number of citations: 779 pubs.acs.org
S Wu - 1992 - search.proquest.com
… ability to scale the reaction up and the possibility of preparing $\alpha $-amino acids in high optical purity have been demonstrated by synthesis of 6.5 g of 4-chloro-D-phenylalanine in $…
Number of citations: 2 search.proquest.com
G Latacz, K Kieć-Kononowicz - Biocatalysis and Biotransformation, 2014 - Taylor & Francis
In the present work the scope of D-hydantoinase enzyme application was increased towards new racemic (R,S)-5-benzylhydantoin derivatives. Five new substrates for the D-…
Number of citations: 7 www.tandfonline.com
Y Chiang, AJ Kresge, R Hochstrasser… - Journal of the American …, 1989 - ACS Publications
… (19.2g) with 4-chlorobenzyl bromide and catalyst 3b, followed by removal of racemic product [(±)-6] by a single recrystallization,18 and then deprotection gave 4chloro-D-phenylalanine (…
Number of citations: 49 pubs.acs.org
Y Li, Q Jiao, X Du, M Bi, S Han, L Jiao… - Frontiers in Cellular …, 2018 - frontiersin.org
… 5-HT depletion was achieved using 4-Chloro-D-phenylalanine (pCPA, C9419, Sigma), a selective inhibitor of 5-HT synthesis. pCPA was dissolved in saline and ip injected at a dose of …
Number of citations: 31 www.frontiersin.org
K Folkers, DM Feng, N Asano… - Proceedings of the …, 1990 - National Acad Sciences
… cessful with antide [Ac-D-Nall-D-Phe(pCl)2-D-Pal(3)3-Ser4Lys(Nic)5-D-Lys(Nic)6-Leu7-Lys(iPr)8-Pro9-D-Ala'0-NH2, where D-Phe(pCI) is 4-chloro-D-phenylalanine]. Antide and related …
Number of citations: 108 www.pnas.org
DP Zhang, XR Jing, LJ Wu… - Microbial Cell …, 2021 - microbialcellfactories.biomedcentral …
d-Amino acids are increasingly used as building blocks to produce pharmaceuticals and fine chemicals. However, establishing a universal biocatalyst for the general synthesis of d-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.